Introduction: The Critical Role of Stereochemistry in Solifenacin's Activity
Introduction: The Critical Role of Stereochemistry in Solifenacin's Activity
An In-Depth Technical Guide to (1S,3'S)-Solifenacin: Stereochemistry, Analysis, and Pharmacological Context
Solifenacin is a potent and selective muscarinic M3 receptor antagonist, established as a primary therapy for overactive bladder (OAB).[1][2] Its efficacy, however, is exclusively attributed to a single, specific stereoisomer. The solifenacin molecule possesses two chiral centers, giving rise to four distinct stereoisomers: (1S, 3'R), (1R, 3'S), (1S, 3'S), and (1R, 3'R).[1] The commercially available and pharmacologically active ingredient, solifenacin succinate, is the pure (1S, 3'R)-stereoisomer.[1]
This technical guide focuses specifically on the (1S,3'S)-Solifenacin diastereomer. Understanding the properties of this isomer is not for the purpose of therapeutic application, but for its critical role as a process-related impurity in the synthesis of the active pharmaceutical ingredient (API).[1] The control and quantification of the (1S,3'S) isomer are paramount to ensuring the stereochemical purity, safety, and efficacy of the final drug product. This document provides a comprehensive overview of its chemical properties, its relationship to the active isomer, detailed analytical methodologies for its separation, and the pharmacological rationale for its stringent control.
Chemical Identity and Physicochemical Properties
The fundamental chemical and physical properties of the solifenacin isomers are defined by their shared molecular formula and mass. However, their three-dimensional arrangement dictates their interaction with other chiral molecules, including biological receptors.
| Property | Value | Source(s) |
| Chemical Name | (S)-quinuclidin-3-yl (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Synonyms | Solifenacin (1S,3S)-Isomer, Solifenacin Diastereomer Isomer-2 | [1] |
| Molecular Formula | C₂₃H₂₆N₂O₂ | |
| Molecular Weight | 362.47 g/mol | |
| Appearance | White to pale-yellowish-white crystal or crystalline powder (as succinate salt) | |
| Solubility (Succinate Salt) | Freely soluble in water, methanol, glacial acetic acid, and DMSO. |
Note: Appearance and solubility data are for the succinate salt form, which is the common form for all solifenacin isomers in pharmaceutical preparations.
Stereochemical Relationship to Active Solifenacin
The four stereoisomers of solifenacin exist as two pairs of enantiomers. The (1S,3'S) isomer is a diastereomer of the active (1S,3'R) solifenacin. This distinction is crucial; diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC, unlike enantiomers which require a chiral environment for separation.[1]
Figure 1: Logical relationship of Solifenacin stereoisomers.
Pharmacological Significance: The Basis for Impurity Classification
The therapeutic action of solifenacin is derived from its competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly responsible for detrusor smooth muscle contraction in the urinary bladder.[2][3]
Mechanism of Action of (1S,3'R)-Solifenacin
Acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor muscle, initiating a G-protein coupled signaling cascade. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular Ca²⁺, and DAG activates the RhoA/Rho-kinase pathway, which inhibits myosin light chain phosphatase. Both pathways converge to increase myosin light chain phosphorylation, resulting in smooth muscle contraction.[4][5] (1S,3'R)-Solifenacin selectively blocks the M3 receptor, inhibiting this entire cascade and promoting bladder relaxation.[2][6]
Caption: Signaling pathway of (1S,3'R)-Solifenacin's mechanism of action.
The Rationale for Stereoisomer Selection
Table 2: Muscarinic Receptor Binding Affinity of (1S,3'R)-Solifenacin
| Receptor Subtype | Kᵢ (nM) | Source(s) |
|---|---|---|
| Human M₁ | 26 | [7] |
| Human M₂ | 170 | [7] |
| Human M₃ | 12 | [7] |
| Human M₄ | 110 | [7] |
| Human M₅ | 31 |[7] |
The high affinity for the M3 receptor (low Kᵢ value) coupled with lower affinity for other subtypes demonstrates the selectivity of the active isomer.[7] Any presence of the (1S,3'S) diastereomer constitutes an impurity that does not contribute to efficacy and must be controlled within strict regulatory limits.
Analytical Control: Separation and Quantification
The stereochemical purity of solifenacin succinate is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the four stereoisomers.
Experimental Protocol: Chiral HPLC Analysis
This protocol is a representative method based on established pharmacopeial and literature procedures for the simultaneous determination of solifenacin stereoisomers.[1][8]
Objective: To separate and quantify (1S,3'R)-Solifenacin from its enantiomer ((1R,3'S)) and its diastereomers ((1S,3'S) and (1R,3'R)).
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H or Lux Amylose-1), 250 x 4.6 mm, 5 µm.[8]
-
Mobile Phase: n-hexane, ethanol, and diethylamine. A typical isocratic ratio is 80:20:0.1 (v/v/v). All solvents must be HPLC grade.
-
Solifenacin Succinate Reference Standard (containing all stereoisomers for peak identification).
-
Sample for analysis (drug substance or crushed tablet).
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Lux Amylose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 15°C (Lower temperatures can improve peak shape)[8] |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | ~35 minutes |
3. Solution Preparation:
-
Diluent: Mobile Phase.
-
Standard Solution: Prepare a solution of the Solifenacin Reference Standard in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the solifenacin succinate sample (drug substance or a powdered composite of tablets) in the diluent to achieve a similar target concentration as the Standard Solution. Filter through a 0.45 µm filter before injection.
4. System Suitability:
-
Inject the Standard Solution in replicate (n=6).
-
Resolution: The resolution between the (1R,3'S) peak and the (1S,3'S) peak should be not less than 1.5.[1]
-
Resolution: The resolution between the (1R,3'R) peak and the (1S,3'R) peak should be not less than 2.0.[1]
-
Precision: The relative standard deviation (%RSD) for the peak area of (1S,3'R)-Solifenacin from the replicate injections should be no more than 10.0%.[1]
5. Analysis Procedure:
-
Once system suitability is confirmed, inject the Sample Solution.
-
Identify the peaks for the four stereoisomers based on their retention times relative to the Standard Solution.
-
Calculate the percentage of each stereoisomeric impurity in the sample using the area percent method.
Caption: Experimental workflow for solifenacin stereoisomer impurity analysis.
Conclusion for the Drug Development Professional
The case of (1S,3'S)-Solifenacin provides a quintessential example of the importance of stereochemical control in modern drug development. While chemically similar to the active drug, its different three-dimensional structure renders it pharmacologically undesirable. For researchers and scientists, the focus on this diastereomer is one of vigilant analysis and control. Its presence is a direct measure of the stereoselectivity and robustness of the manufacturing process. A thorough understanding of its properties, its relationship to the active (1S,3'R) isomer, and the validated analytical methods for its detection are fundamental to guaranteeing the quality, safety, and efficacy of solifenacin succinate. The methodologies and principles outlined in this guide serve as a foundational reference for the quality control and assurance programs governing this important therapeutic agent.
References
-
Ohtake, A., et al. (2007). Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. Biological & Pharmaceutical Bulletin, 30(1), 54-8. Available at: [Link]
-
PubChem. Solifenacin succinate. National Center for Biotechnology Information. Available at: [Link]
-
Wyndaele, J. J. (2006). Solifenacin: a new drug for the treatment of overactive bladder and detrusor overactivity. Therapy, 3(4). Available at: [Link]
-
Ohtake, A., et al. (2006). Pharmacological Characterization of a New Antimuscarinic Agent, Solifenacin Succinate, in Comparison with Other Antimuscarinic Agents. ResearchGate. Available at: [Link]
-
Frazier, E. P., et al. (2008). Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 449-62. Available at: [Link]
-
Zelkas, L., et al. (2018). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 315(5), F1296-F1303. Available at: [Link]
-
Ikeda, K., et al. (2004). In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 87-96. Available at: [Link]
-
Lee, H. S., et al. (2018). Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers. Translational and Clinical Pharmacology, 26(2), 73-79. Available at: [Link]
-
Morales-Olivas, F. J., & Estañ, L. (2010). Solifenacin pharmacology. Archivos Españoles de Urología, 63(1), 50-6. Available at: [Link]
-
Kuipers, M. E., et al. (2006). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 45(3), 277-90. Available at: [Link]
-
Urology Textbook. Solifenacin: Adverse Effects, Contraindications, and Dosage. Available at: [Link]
-
Wikipedia. Solifenacin. Available at: [Link]
-
PubChem. Solifenacin. National Center for Biotechnology Information. Available at: [Link]
-
Phenomenex Inc. (2022). Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). NDA 209529 Multi-disciplinary Review. Available at: [Link]
-
Kobayashi, S., et al. (2005). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. British Journal of Pharmacology, 145(2), 219-27. Available at: [Link]
-
Wu, S. N., et al. (2021). The Effectiveness in Activating M-Type K+ Current Produced by Solifenacin. International Journal of Molecular Sciences, 22(22), 12461. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solifenacin - Wikipedia [en.wikipedia.org]
- 3. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BindingDB BDBM50370682 SOLIFENACIN [bindingdb.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
